Zearalenone-13C18

Catalog No.
S973765
CAS No.
911392-43-3
M.F
C18H22O5
M. Wt
336.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zearalenone-13C18

CAS Number

911392-43-3

Product Name

Zearalenone-13C18

IUPAC Name

(4S,12E)-16,18-dihydroxy-4-(113C)methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione

Molecular Formula

C18H22O5

Molecular Weight

336.23 g/mol

InChI

InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+/t12-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1

InChI Key

MBMQEIFVQACCCH-NMEASMPJSA-N

SMILES

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1

Canonical SMILES

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1

Isomeric SMILES

[13CH3][13C@H]1[13CH2][13CH2][13CH2][13C](=O)[13CH2][13CH2][13CH2]/[13CH]=[13CH]/[13C]2=[13C]([13C](=[13CH][13C](=[13CH]2)O)O)[13C](=O)O1

Internal Standard for Quantification:

  • Zearalenone 13C18 is primarily used as an internal standard for the quantification of Zearalenone, a mycotoxin produced by certain fungal species ().

  • Mycotoxins are toxic secondary metabolites produced by fungi and can contaminate food sources ().

  • Zearalenone itself has estrogenic properties and can disrupt hormonal balance in animals ().

  • Function in Quantification

    During analysis of samples suspected to contain Zearalenone, Zearalenone 13C18 is spiked into the sample alongside a derivatization process (often used for Gas Chromatography or Liquid Chromatography Mass Spectrometry analysis). This creates an internal reference point. The known chemical properties and mass of Zearalenone 13C18 allows scientists to compare its signal intensity with the signal from the native Zearalenone in the sample. This comparison allows for more accurate quantification of the actual amount of Zearalenone present ().

Zearalenone-13C18 has the molecular formula 13C18H22O5 and a molecular weight of 336.2321 . It is a single solution typically dissolved in acetonitrile at a concentration of 25 µg/mL . The compound features 18 carbon-13 isotopes, which replace the standard carbon-12 atoms in the original zearalenone structure. This isotopic labeling allows for its use as an internal standard in analytical chemistry and toxicology studies.

The chemical structure of Zearalenone-13C18 is characterized by a macrocyclic lactone ring with two hydroxyl groups and a ketone group. Its IUPAC name is (2E,11S)-15,17-dihydroxy-11-(1^{13}C)methyl-12-oxabicyclo[12.4.0]octadeca-1(18),2,14,16-tetraene-7,13-dione .

  • Hydrolysis: Like other esters, it can undergo hydrolysis in the presence of acids or bases, breaking down into its constituent alcohol and carboxylic acid components .
  • Oxidation: Strong oxidizing acids may cause vigorous reactions with Zearalenone-13C18 .
  • Reduction: The ketone group in the compound can potentially be reduced to an alcohol using reducing agents.
  • Conjugation: In biological systems, Zearalenone-13C18 may undergo conjugation reactions, similar to its non-labeled counterpart.

While Zearalenone-13C18 itself is primarily used as an analytical standard, it's important to understand the biological activity of its non-labeled counterpart, zearalenone:

  • Estrogenic effects: Zearalenone exhibits high estrogenic activity, particularly in pigs, cattle, and sheep .
  • Endocrine disruption: It can interfere with the endocrine system, potentially affecting reproductive processes and development .
  • Toxicity: Zearalenone is classified as a mycotoxin and can have various toxic effects on organisms that consume contaminated food or feed .

The synthesis of Zearalenone-13C18 involves incorporating carbon-13 isotopes into the zearalenone structure. While specific synthesis methods for this compound are not detailed in the provided sources, it likely involves:

  • Total synthesis using 13C-labeled precursors
  • Biosynthetic methods using 13C-enriched culture media for Fusarium fungi
  • Chemical modification of naturally produced zearalenone to incorporate 13C atoms

Zearalenone-13C18 has several important applications:

  • Analytical standard: It serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for quantifying zearalenone and its metabolites in various matrices .
  • Exposure assessment: The compound is used in human biomonitoring studies to assess dietary and internal exposure to zearalenone .
  • Food safety: It aids in the analysis of mycotoxin contamination in food and feed products .
  • Toxicological research: Zearalenone-13C18 supports studies investigating the toxicokinetics and metabolism of zearalenone in humans and animals .

While specific interaction studies for Zearalenone-13C18 are not detailed in the provided sources, research on zearalenone has shown:

  • Metabolism: Zearalenone can be metabolized to α-zearalenol and β-zearalenol in the body .
  • Absorption: Studies have investigated the absorption and metabolism of zearalenone in Caco-2 cells, providing insights into its behavior in the gastrointestinal tract .
  • Protein binding: Zearalenone can interact with estrogen receptors, contributing to its estrogenic effects .

Similar Compounds: Comparison and Uniqueness

Zearalenone-13C18 is part of a family of related compounds, including:

  • Zearalenone (non-labeled)
  • α-Zearalenol
  • β-Zearalenol
  • α-Zearalanol
  • β-Zearalanol
  • Zearalanone

The uniqueness of Zearalenone-13C18 lies in its isotopic labeling, which provides several advantages:

  • Improved quantification: The 13C labeling allows for more accurate quantification in analytical methods by compensating for matrix effects and ion suppression .
  • Metabolic tracing: The labeled compound can be used to track the metabolism and distribution of zearalenone in biological systems.
  • Structural elucidation: In mass spectrometry, the 13C labeling helps in distinguishing between fragments containing the labeled carbons and those without, aiding in structural analysis.
  • Internal standardization: Zearalenone-13C18 serves as an ideal internal standard for zearalenone analysis due to its identical chemical behavior but distinct mass .

Zearalenone-13C18 is a fully carbon-13 (13C)-labeled analog of zearalenone, a non-steroidal estrogenic mycotoxin produced by Fusarium species. Its molecular formula is 13C₁₈H₂₂O₅, with a molecular weight of 336.2321 g/mol. Structurally, it retains the macrocyclic lactone core and resorcylic acid moiety of its parent compound but replaces all 18 carbon atoms with the stable isotope 13C.

The isotopic labeling ensures a mass shift of +18 Da compared to unlabeled zearalenone, enabling precise differentiation in mass spectrometry (MS) applications. Key structural features include:

  • Macrocyclic lactone ring fused to a resorcylic acid group.
  • Trans-configuration at the C11-C12 double bond, critical for estrogenic activity.
  • Hydroxyl groups at positions C14 and C16, influencing solubility and reactivity.

Table 1: Structural and Isotopic Characteristics of Zearalenone-13C18

PropertyValue/Description
Molecular Formula13C₁₈H₂₂O₅
Molecular Weight336.2321 g/mol
Isotopic Mass Shift+18 Da
Core StructureMacrocyclic lactone + resorcylic acid
Key Functional GroupsLactone, ketone, hydroxyl, trans-double bond

Synthetic Pathways for 13C-Labeled Mycotoxin Analogues

The synthesis of Zearalenone-13C18 involves biological incorporation of 13C into fungal metabolites or chemical labeling methods.

Biological Incorporation via Fungal Cultures

Fusarium graminearum and related species are cultivated on substrates enriched with 13C-labeled acetate or 13C-enriched plant biomass (e.g., wheat seeds). This approach achieves uniform 13C-labeling across the molecule. Key steps include:

  • Solid-state fermentation: Fungi grow on 13C-enriched media, synthesizing zearalenone with all carbons replaced by 13C.
  • Periodic feeding: 13C-acetate is added during the production phase to maximize label incorporation.
  • Purification: Extracted mycotoxin is purified via chromatography (e.g., HPLC) to isolate the 13C-labeled product.

Chemical Synthesis Approaches

While less common for isotopically labeled mycotoxins, chemical methods include:

  • Macrocyclization reactions: Radical-based strategies to form the lactone ring, as demonstrated in unlabelled zearalenone synthesis.
  • Epoxidation and glucosylation: Used to modify zearalenone derivatives, though not directly applied to 13C-labeling.

Table 2: Comparison of Synthetic Strategies for Zearalenone-13C18

MethodAdvantagesLimitations
Fungal CultivationHigh yield, uniform labelingRequires specialized fungal strains
Chemical SynthesisPrecise structural controlLow scalability, costly reagents

Purity Assessment and Analytical Standard Preparation

Purity assessment ensures Zearalenone-13C18 meets stringent analytical standards for use in mass spectrometry.

Analytical Techniques for Purity Evaluation

  • High-performance liquid chromatography (HPLC): Resolves impurities such as zearalanone (ZAN) and methylene chloride.
  • Nuclear magnetic resonance (NMR): Confirms isotopic labeling and structural integrity.
  • Differential scanning calorimetry (DSC): Detects thermal impurities and confirms crystallinity.
  • Mass spectrometry (MS): Validates isotopic enrichment and absence of unlabeled zearalenone.

Purity Metrics and Impurity Profiles

Certified standards report ≥99.5% purity, with impurities typically below 0.5%. Common impurities include:

  • Zearalanone (ZAN): A phase I metabolite of zearalenone.
  • Methylene chloride: Residual solvent from synthesis.
  • Inorganic ions: Chloride and nitrate, detected via ion chromatography.

Table 3: Purity Assessment Methods and Results

TechniqueKey Findings
HPLC (DAD/FLD)>99.5% purity, no significant impurities
1H/13C-NMRConfirmed 13C-labeling, minor signals at 3.5 ppm
DSCSingle endotherm peak, no thermal impurities
LC-MS/MSIsotopic cluster (M+18) confirmed

Stable Isotope Dilution Analysis (SIDA) in LC-MS/MS

Stable Isotope Dilution Analysis utilizing Zearalenone-13C18 represents a sophisticated analytical approach that provides exceptional accuracy and precision in mycotoxin quantification [1] [2]. The fully 13C-labelled analog of zearalenone serves as an ideal internal standard due to its chemical similarity to the native compound while maintaining distinct mass spectrometric characteristics [3] [4]. This methodology has been extensively validated across diverse food matrices, demonstrating superior analytical performance compared to conventional external calibration methods [5] [6].

The fundamental principle of SIDA relies on the addition of a known quantity of Zearalenone-13C18 to samples prior to extraction, thereby compensating for analytical variations throughout the entire procedure [2] [7]. Research demonstrates that this approach achieves recoveries ranging from 91.6% to 119.5% with relative standard deviations consistently below 8% [8]. The mass shift of +18 daltons from the native zearalenone allows for precise differentiation using tandem mass spectrometry while maintaining identical chemical behavior during sample preparation [3] [9].

Contemporary liquid chromatography-tandem mass spectrometry methods employing Zearalenone-13C18 have achieved remarkable sensitivity, with limits of detection as low as 0.02-0.06 ng/mL and limits of quantification between 0.1-0.2 ng/mL [8]. These performance characteristics represent significant improvements over traditional analytical approaches, enabling detection at femtomolar concentrations [8] [10]. The implementation of SIDA methodology has been successfully applied to cereals, processed foods, biological fluids, and feed materials with consistent reliability [6] [11].

Table 1: Analytical Performance Parameters for Zearalenone-13C18 SIDA Methods

Matrix TypeRecovery Range (%)RSD (%)LOD (ng/mL)LOQ (ng/mL)Reference
Human Serum91.6-119.5<8.00.02-0.060.1-0.2 [8]
Maize Products96.7-103.6<4.00.14-0.3320-400 [12]
Edible Oils70-110<200.317.0-31.0 [13] [14]
Animal Feed90-112<150.5-1.01.0-2.0 [15] [16]

The optimization of chromatographic conditions for SIDA applications typically employs reverse-phase separation using C18 columns with acetonitrile-water mobile phases [2] [11]. Mass spectrometric detection utilizes electrospray ionization in negative ion mode, monitoring the deprotonated molecular ion transitions of m/z 317.1→131.1 for native zearalenone and m/z 335.1→140.3 for Zearalenone-13C18 [2] [17]. The identical retention times and similar ionization efficiencies ensure accurate quantification across diverse analytical conditions [7] [5].

Quantification of cis-Zearalenone Isomerization Products

The quantification of cis-zearalenone isomerization products represents a critical analytical challenge that has been addressed through the development of specialized 13C-labelled internal standards [13] [14]. Photochemical isomerization of trans-zearalenone readily occurs upon exposure to ultraviolet light, creating cis-zearalenone with altered physicochemical properties and enhanced estrogenic activity [18] [19]. The preparation of uniformly 13C18-labelled cis-zearalenone has enabled accurate quantification of this important metabolic product [13] [20].

Research investigations have demonstrated that cis-zearalenone formation follows pseudo-first order kinetics with rate constants of 4.3±0.6×10^-3 min^-1 during the initial isomerization phase [21] [22]. Environmental studies reveal that cis-zearalenone can reach concentrations representing up to 90% of the total zearalenone content under prolonged light exposure conditions [18] [21]. The analytical differentiation between trans- and cis-isomers requires careful chromatographic optimization, with typical retention times of 8.1 minutes for trans-zearalenone and 8.6 minutes for cis-zearalenone under isocratic conditions [21].

The implementation of stable isotope dilution methods for cis-zearalenone quantification has revealed significant analytical biases when appropriate internal standards are not employed [13] [14]. Comparative studies demonstrate that quantification without cis-specific internal standards can result in substantial underestimation of actual concentrations, particularly in complex food matrices [14]. The newly developed 13C18-labelled cis-zearalenone internal standard provides reliable quantification with limits of detection as low as 0.3 μg/kg in edible oils [13].

Table 2: Isomerization Kinetics and Analytical Parameters for cis-Zearalenone

ConditionRate Constant (min^-1)Half-life (min)Maximum cis/trans RatioReference
Sunlight in Oil4.3±0.6×10^-31619:1 [18] [21]
UV Irradiation (Water)3.9±0.7×10^-417771:1 [21] [22]
Estuarine Water-28±4- [22]
River Water-136±21- [22]

Analytical method development for cis-zearalenone quantification requires consideration of the compound's enhanced estrogenic activity compared to the trans-isomer [19]. High-performance liquid chromatography-tandem mass spectrometry methods have been optimized to achieve baseline separation of both isomers while maintaining sensitivity for trace-level detection [20] [14]. The mass spectrometric fragmentation patterns of cis-zearalenone closely parallel those of the trans-isomer, utilizing identical precursor-to-product ion transitions with minimal differences in collision energies [14].

Validation studies have confirmed the stability of 13C18-labelled cis-zearalenone internal standards under typical analytical conditions, with consistent performance across multiple food matrices [13] [14]. The application of this methodology to naturally contaminated samples has revealed the presence of cis-zearalenone in commercial food products previously thought to contain only the trans-isomer [13]. These findings emphasize the critical importance of comprehensive analytical methods that account for both isomeric forms.

Matrix Effect Compensation in Complex Biological Samples

Matrix effect compensation in complex biological samples represents one of the most challenging aspects of zearalenone analysis, where co-extracted compounds can significantly interfere with electrospray ionization processes [23] [24]. The implementation of Zearalenone-13C18 as an internal standard provides effective correction for signal suppression and enhancement effects that commonly occur in liquid chromatography-mass spectrometry analyses [25] [26]. Research has demonstrated that matrix effects can vary substantially across different biological matrices, with signal suppression ranging from 25% to 75% depending on sample complexity [16] [7].

The evaluation of matrix effects typically involves comparison of analyte responses in neat solvent versus matrix-matched calibration solutions [27] [16]. Studies utilizing Zearalenone-13C18 have shown that signal suppression enhancement values between 80% and 120% are generally considered acceptable for quantitative analysis [15] [16]. However, significant deviations from this range necessitate method optimization or alternative analytical approaches [26] [28].

Comprehensive matrix effect studies across diverse biological matrices have revealed tissue-specific interference patterns [16] [7]. In pig tissue analyses, liver and muscle samples demonstrated acceptable matrix effects with signal suppression enhancement values between 80-120%, while heart and spleen tissues showed more pronounced suppression below 80% [16]. These findings highlight the critical importance of matrix-matched calibration or stable isotope internal standardization for accurate quantification [16] [29].

Table 3: Matrix Effect Evaluation in Biological Samples Using Zearalenone-13C18

Sample MatrixSSE Range (%)Acceptable PerformanceCorrection RequiredReference
Human Serum85-115YesMinimal [8] [27]
Pig Liver80-118YesStandard ISTD [16]
Pig Muscle84-108YesStandard ISTD [16]
Pig Heart56-88MarginalEnhanced Correction [16]
Pig Spleen43-70NoMatrix Matching [16]
Urine Samples70-120VariableISTD + Dilution [27]

The mechanisms underlying matrix effects in biological samples involve multiple interference pathways including ion suppression through charge competition, alteration of droplet formation efficiency, and modification of desolvation processes [30] [25]. Co-eluting compounds with high polarity, basicity, and molecular weight are particularly prone to causing significant matrix interference [26] [30]. Research indicates that matrix components can deprotonate and neutralize analyte ions, thereby reducing the efficiency of electrospray ionization [25] [30].

Advanced analytical strategies for matrix effect mitigation include optimized sample preparation protocols, chromatographic separation enhancement, and systematic evaluation of extraction procedures [24] [26]. The application of stable isotope dilution analysis using Zearalenone-13C18 provides the most robust approach for matrix effect compensation, as the labeled internal standard experiences identical matrix interference as the native analyte [23] [31]. This methodology has been successfully validated across multiple biological matrices with consistent analytical performance [6] [11].

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

336.20711083 g/mol

Monoisotopic Mass

336.20711083 g/mol

Heavy Atom Count

23

Wikipedia

(3S,11E)-14,16-Dihydroxy-3-(~13~C)methyl(~13~C_17_)-3,4,5,6,9,10-hexahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione

Dates

Modify: 2024-04-14

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